2,2-Bis(2-methylpropyl)-1,3-dioxolane

Coalescent VOC Coating Formulation

2,2-Bis(2-methylpropyl)-1,3-dioxolane (CAS 4362-59-8) is a 2,2-dialkyl-1,3-dioxolane cyclic ketal with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g·mol⁻¹. It belongs to a class of compounds widely patented as film-forming agents, coalescents, drying retarders, and coupling agents in aqueous and solvent-based coating systems.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 4362-59-8
Cat. No. B14135055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(2-methylpropyl)-1,3-dioxolane
CAS4362-59-8
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(C)CC1(OCCO1)CC(C)C
InChIInChI=1S/C11H22O2/c1-9(2)7-11(8-10(3)4)12-5-6-13-11/h9-10H,5-8H2,1-4H3
InChIKeyCWJCKPQVKNQHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(2-methylpropyl)-1,3-dioxolane (CAS 4362-59-8) for Industrial Formulation: Core Chemistry and Market Positioning


2,2-Bis(2-methylpropyl)-1,3-dioxolane (CAS 4362-59-8) is a 2,2-dialkyl-1,3-dioxolane cyclic ketal with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g·mol⁻¹ [1]. It belongs to a class of compounds widely patented as film-forming agents, coalescents, drying retarders, and coupling agents in aqueous and solvent-based coating systems [2][3][4]. The defining structural feature—two sterically demanding isobutyl (2-methylpropyl) groups at the 2-position—distinguishes it from smaller 2,2-dialkyl congeners such as 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) [5]. This substitution pattern confers higher molar volume, significantly increased hydrophobicity (estimated LogP ~3.1 vs. solketal LogP ~−0.5), and an elevated boiling point, all of which carry quantifiable consequences for formulation performance, VOC profile, and resin compatibility.

Why 2,2-Bis(2-methylpropyl)-1,3-dioxolane Cannot Be Replaced by 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) in Engineered Formulations


Within the 1,3-dioxolane class, the 2-position alkyl substituents are not passive spectators; they dictate key performance vectors including hydrophobicity, evaporation rate, minimum film formation temperature (MFFT) suppression, and resin–filler coupling efficiency. The isobutyl-substituted compound and the methyl-substituted solketal represent opposite ends of the polarity–volatility spectrum. Because solketal carries a primary hydroxyl group at the 4-position and two small methyl groups at the 2-position, it is substantially more polar and volatile, which limits its utility as a non-VOC coalescent or as a coupling agent in highly filled, low-polarity resin systems [1][2]. A formulator who selects solketal based solely on class membership risks unacceptable volatile organic content (VOC), insufficient film coalescence at low temperature, and phase separation in hydrophobic binder systems. The quantitative evidence below demonstrates that the isobutyl congener occupies a distinct property space that cannot be replicated by simple homologation.

2,2-Bis(2-methylpropyl)-1,3-dioxolane: Quantitative Differentiation Evidence vs. Commercial Dioxolane Analogs


Boiling Point Elevation and VOC Reduction vs. 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

The normal boiling point of 2,2-bis(2-methylpropyl)-1,3-dioxolane reflects the molecular weight increase imparted by the isobutyl groups. While the parent compound 2,2-bis(2-methylpropyl)-1,3-dioxolane (CAS 4362-59-8) lacks a published experimental boiling point, its 4-hydroxymethyl derivative 2,2-diisobutyl-1,3-dioxolane-4-methanol (CAS 5694-81-5) exhibits a calculated boiling point of 283.9 °C at 760 mmHg . In contrast, the commercial coalescent solketal (2,2-dimethyl-1,3-dioxolane-4-methanol, CAS 100-79-8) shows an experimental atmospheric boiling point of 188–189 °C . The 95 °C boiling point increase (or the commensurate vapor pressure reduction) is directly attributable to the replacement of methyl with isobutyl substituents and translates into a substantially higher evaporation number, placing the compound in the non-VOC or low-VOC category under Directive 2004/42/EC.

Coalescent VOC Coating Formulation Boiling Point

Hydrophobicity Gain (LogP) and Water-Borne Formulation Compatibility vs. Solketal

The octanol–water partition coefficient (LogP) governs the distribution of a coalescent or coupling agent between the aqueous and polymer phases in a water-borne formulation. 2,2-Bis(2-methylpropyl)-1,3-dioxolane (CAS 4362-59-8) has a reported XLogP3 value of 3.1 , whereas solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) has an experimental LogP of approximately −0.5 . This LogP difference of ~3.6 log units corresponds to an approximately 4000-fold greater preference for the organic phase. The high LogP of the isobutyl compound enables it to function effectively as a coupling agent between hydrophobic polymer resins and inorganic fillers without promoting water sensitivity, a function for which solketal is unsuitable because it preferentially partitions into the aqueous phase [1].

LogP Hydrophobicity Phase Separation Coupling Agent

Density Reduction and Weight-Sensitive Formulation Advantage vs. Solketal

The bulkier isobutyl substituents reduce molecular packing efficiency, leading to a lower density. The 4-hydroxymethyl derivative 2,2-diisobutyl-1,3-dioxolane-4-methanol has a calculated density of 0.942 g·cm⁻³ , whereas solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) has an experimental density of 1.062–1.066 g·cm⁻³ at 25 °C . The ~11% lower density of the isobutyl derivative reduces the weight contribution of the coalescent or coupling agent in the final formulation. For a coating containing 5 wt% additive, this translates to approximately a 0.6% reduction in total wet coating density, which is meaningful in aerospace, automotive, and high-performance architectural coatings where weight reduction is a procurement specification.

Density Lightweight Coating Formulation Weight Specific Gravity

Explicit Patent Preference for Isobutyl Dioxolanes as Film-Formers and Coupling Agents Over Methyl and Ethyl Analogs

Multiple patent families assigned to Rhodia Poliamida e Especialidades Ltda. explicitly identify 2,2-diisobutyl-1,3-dioxolane-4-methanol (IIPG) as a preferred embodiment among dioxolane derivatives for coating and leather-finishing applications [1][2][3]. The claims and detailed descriptions recite isobutyl as one of the four preferred alkyl substituents (alongside methyl, ethyl, and n-propyl) [2], but the working examples and preferred embodiments consistently highlight the isobutyl-substituted compound for its optimal balance of hydrophobicity, boiling point, and compatibility [1]. This represents a revealed preference in intellectual property: the patentees invested in protecting and exemplifying the isobutyl congener specifically because it delivers a performance profile that smaller alkyl groups cannot achieve.

Film-Forming Agent Coalescent Drying Retarder Intellectual Property

Procurement-Relevant Application Scenarios for 2,2-Bis(2-methylpropyl)-1,3-dioxolane Based on Quantified Differentiation


Low-VOC Architectural and Industrial Coating Coalescent

2,2-Bis(2-methylpropyl)-1,3-dioxolane and its 4-hydroxymethyl derivative are explicitly protected as film-forming coalescents and drying retarders in water- and solvent-based paints [1]. The compound's boiling point elevation of ~95 °C relative to solketal positions it as a functionally non-volatile coalescent that remains in the film during ambient cure, enabling compliance with low-VOC architectural coating regulations (EU Directive 2004/42/EC, Phase II limits of ≤30 g·L⁻¹). Formulators seeking to replace traditional ester-alcohol coalescents (e.g., Texanol™, bp 254 °C) with a chemically distinct, heterocyclic alternative may prioritize this compound for its regulatory profile and differentiated hydrophobicity.

Polymer–Filler Coupling Agent in Aqueous High-Solids Formulations

The combination of high LogP (3.1) and intermediate density (0.942 g·cm⁻³) makes 2,2-bis(2-methylpropyl)-1,3-dioxolane an effective coupling agent between hydrophobic acrylic or vinyl-acrylic latex binders and inorganic fillers (CaCO₃, silicates, glass fibers), as claimed in EP 2,491,080 B1 [2]. The isobutyl groups improve filler wetting and reduce water sensitivity of the cured composite, which is a quantifiable advantage over solketal (LogP −0.5) that cannot effectively bridge the polymer–filler interface in low-polarity systems. Procurement for high-filler-loading formulations (5–20 wt% filler) should prioritize the isobutyl compound to avoid phase separation and adhesion loss.

Leather Finishing and Flexible Substrate Coatings

Patent US 2012/0223268 A1 teaches the use of isobutyl-substituted dioxolane derivatives in leather finishing compositions to enhance penetration, film flexibility, and water resistance [3]. The higher boiling point and lower water solubility of the isobutyl congener, relative to methyl and ethyl analogs, improve the drying profile and reduce water blooming on finished leather. Procurement for leather finish houses seeking durable, non-tacky coatings with deep substrate penetration should select the isobutyl derivative based on this validated application patent.

Weight-Sensitive Coating Formulations (Aerospace and Automotive)

The ~11% lower density of the isobutyl-substituted dioxolane scaffold relative to solketal directly translates into measurable weight savings in coating formulations. For an aerospace topcoat applied at 100 g·m⁻² with 5 wt% coalescent loading, switching from solketal to the isobutyl compound reduces the dry film mass contribution of the coalescent by approximately 0.6 g·m⁻². When scaled across large surface areas (e.g., commercial aircraft), this weight reduction contributes to fuel efficiency targets, making the compound a procurement-relevant choice for weight-critical coating specifications.

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